

Technical Monograph: 2-(4-Ethylphenoxy)ethanol

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Compound of Interest

Compound Name: 2-(4-Ethylphenoxy)ethanol

CAS No.: 54411-10-8

Cat. No.: B1596235

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Molecular Architecture, Synthesis, and Biological Interface

Executive Summary

2-(4-Ethylphenoxy)ethanol (CAS: 54411-10-8) represents a specialized glycol ether derivative within the broader class of phenoxyethanol analogs.^[1] While its parent compound, 2-phenoxyethanol, is ubiquitous as a preservative in pharmaceuticals and cosmetics, the 4-ethyl derivative offers distinct physiochemical properties—specifically increased lipophilicity and altered metabolic kinetics—that make it a molecule of interest for structure-activity relationship (SAR) studies in drug development and advanced material synthesis.

This technical guide provides a comprehensive analysis of the molecule's structural integrity, synthetic pathways, spectroscopic signature, and biological fate, designed for researchers requiring high-fidelity data for experimental design.

Molecular Architecture & Physiochemical Profile^[1] Structural Analysis

The molecule consists of a 4-ethylphenol moiety linked to an ethylene glycol chain via an ether bond.[1] This structure imparts amphiphilic character: the ethyl-substituted aromatic ring provides a hydrophobic domain, while the terminal hydroxyl group confers hydrogen-bonding capability.[1]

- SMILES: CCc1ccc(OCCO)cc1
- InChI Key: InChI=1S/C10H14O2/c1-2-8-3-5-9(6-4-8)12-7-10-11/h3-6,11H,2,7,10H2,1H3

Key Physicochemical Properties

Property	Value (Experimental/Predicted)	Significance in Application
Molecular Weight	166.22 g/mol	Optimal for membrane permeability (Lipinski Rule of 5).[1]
LogP (Octanol/Water)	-2.1 - 2.3 (Predicted)	Higher lipophilicity than Phenoxyethanol (1.2), enhancing skin/membrane penetration.[1]
Boiling Point	-270–275°C (Predicted at 760 mmHg)	High thermal stability; suitable for high-temperature synthesis. [1]
Water Solubility	Moderate (~2-5 g/L)	Reduced solubility compared to methyl analogs due to the ethyl group.[1]
pKa (Hydroxyl)	~14.5	Typical for primary aliphatic alcohols; acts as a weak nucleophile.[1]

Synthetic Pathways & Process Chemistry

The synthesis of **2-(4-Ethylphenoxy)ethanol** is predominantly achieved via Williamson Ether Synthesis or Ethoxylation.[1] The choice of pathway depends on scale and purity requirements.

Primary Route: Base-Catalyzed Ethoxylation

This industrial-preferred route involves the reaction of 4-ethylphenol with ethylene carbonate or ethylene oxide.[1] It avoids the formation of salt byproducts common in halide-based syntheses.[1]

Reaction Mechanism:

- Deprotonation: A catalytic base (e.g., KOH) deprotonates the phenol to form the phenoxide anion.
- Nucleophilic Attack: The phenoxide attacks the electrophilic carbon of ethylene carbonate.
- Decarboxylation: Loss of CO₂ yields the final product.

Visualization: Synthetic Logic



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Figure 1: Base-catalyzed synthesis via ethylene carbonate, highlighting the atom-economic pathway (CO₂ is the only byproduct).[1]

Spectroscopic Characterization

Accurate identification requires a multi-modal approach. The following data is derived from standard spectroscopic principles applied to the 4-ethylphenoxy scaffold.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Insight
1.22	Triplet (t)	3H	-CH ₂ -CH ₃	Terminal methyl of ethyl group.[1]
2.60	Quartet (q)	2H	-CH ₂ -CH ₃	Benzylic methylene protons.[1]
3.95	Triplet (t)	2H	-CH ₂ -CH ₂ -OH	Methylene adjacent to hydroxyl.[1]
4.08	Triplet (t)	2H	Ar-O-CH ₂ -	Methylene adjacent to phenoxy ether.[1]
6.82	Doublet (d)	2H	Ar-H (Ortho to O)	AA'BB' system; electron-rich aromatic protons. [1]
7.12	Doublet (d)	2H	Ar-H (Meta to O)	AA'BB' system; shielded by alkyl group.[1]

Infrared Spectroscopy (FT-IR)

- 3350–3400 cm⁻¹: Broad O-H stretch (Intermolecular H-bonding).[1]
- 2850–2960 cm⁻¹: C-H aliphatic stretching (Enhanced by ethyl group).[1]
- 1510, 1610 cm⁻¹: Aromatic C=C ring skeletal vibrations.
- 1245 cm⁻¹: Ar-O-C asymmetric ether stretch (Diagnostic peak).[1]

Biological Interface & Metabolism

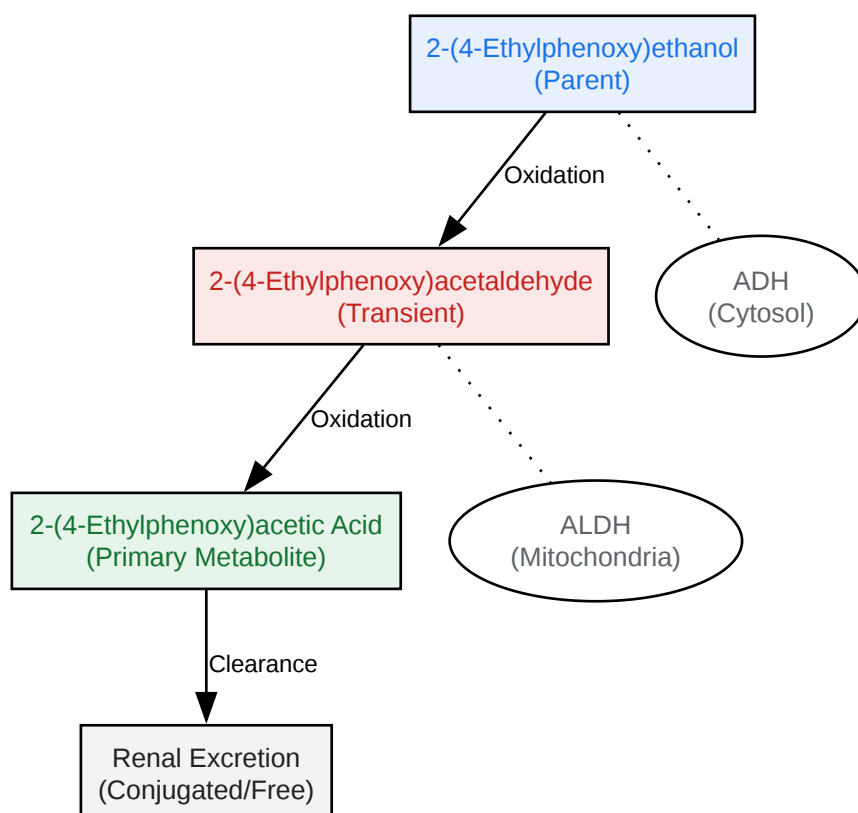
For drug development professionals, understanding the metabolic fate is critical for toxicity and pharmacokinetic (PK) modeling.

Metabolic Pathway

Like other glycol ethers, **2-(4-Ethylphenoxy)ethanol** undergoes oxidation primarily at the terminal alcohol.[1]

- Phase I: Alcohol Dehydrogenase (ADH) converts the alcohol to an aldehyde.[1]
- Phase I (cont.): Aldehyde Dehydrogenase (ALDH) rapidly converts the aldehyde to 2-(4-ethylphenoxy)acetic acid.[1]
- Phase II: The acid metabolite is excreted renally or conjugated (glucuronidation).[1]

Visualization: Metabolic Fate



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Figure 2: Predicted metabolic pathway illustrating the oxidation of the primary alcohol to the carboxylic acid metabolite.

Experimental Protocols

Synthesis Protocol (Lab Scale)

Objective: Synthesis of 10g of **2-(4-Ethylphenoxy)ethanol** via Williamson Ether Synthesis.

Reagents:

- 4-Ethylphenol (12.2 g, 0.1 mol)[1]
- Ethylene Carbonate (9.7 g, 0.11 mol)
- Potassium Carbonate (K_2CO_3) (0.5 g, catalyst)[1]
- Solvent: Toluene (optional, or neat)

Procedure:

- Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, thermometer, and reflux condenser.
- Charging: Add 4-Ethylphenol, Ethylene Carbonate, and K_2CO_3 .
- Reaction: Heat the mixture to 140–150°C under nitrogen atmosphere. CO_2 evolution will be observed.[1]
- Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) or GC-MS until phenol is consumed (~4-6 hours).[1]
- Workup: Cool to room temperature. Dissolve residue in Dichloromethane (DCM).[1] Wash with 1M NaOH (to remove unreacted phenol) and Brine.
- Purification: Dry organic layer over $MgSO_4$, filter, and concentrate. Purify via vacuum distillation (bp ~140°C @ 5 mmHg) or column chromatography.[1]

Analytical Validation (HPLC)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μ m).
- Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.[1]
- Gradient: 10% B to 90% B over 15 min.
- Detection: UV @ 275 nm (Absorption max of ethyl-phenol ring).[1]
- Flow Rate: 1.0 mL/min.[1]

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